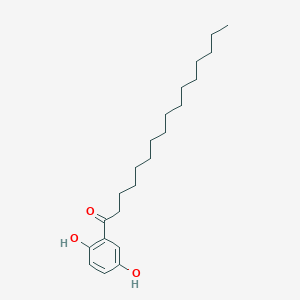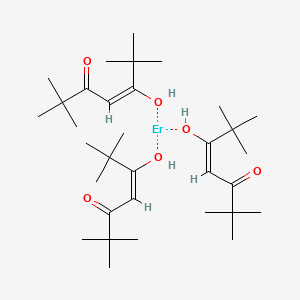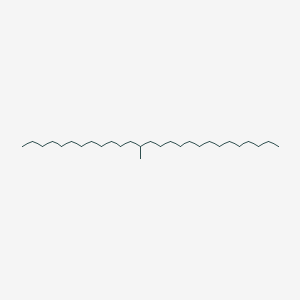
13-Methylheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methylheptacosane is a long-chain alkane with the molecular formula C28H58. It is a branched hydrocarbon, specifically a methyl-substituted heptacosane. This compound is typically found as a white to pale yellow waxy solid and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 13-Methylheptacosane can be synthesized through alkylation reactions. One common method involves the alkylation of heptacosane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as paraffin wax. The extracted compound is then purified through distillation and recrystallization processes to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid. The oxidation process converts the alkane into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to its saturated nature. it can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction for this compound. Chlorination or bromination can be carried out using halogens in the presence of ultraviolet light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Chlorine, bromine, ultraviolet light, radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
13-Methylheptacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: this compound serves as a sex pheromone in certain insect species, such as the pear psylla (Cacopsylla pyricola).
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used as an additive in lubricants, sealants, and coatings due to its waxy nature and stability.
Mecanismo De Acción
The mechanism of action of 13-Methylheptacosane, particularly in its role as a sex pheromone, involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that leads to behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparación Con Compuestos Similares
Heptacosane: A straight-chain alkane with the same carbon number but without the methyl substitution.
13-Methylnonacosane: Another methyl-substituted long-chain alkane with a similar structure but a different carbon number.
2-Methylheptacosane: A positional isomer with the methyl group located at a different position on the carbon chain.
Uniqueness: 13-Methylheptacosane is unique due to its specific methyl substitution at the 13th carbon, which imparts distinct physical and chemical properties. This substitution influences its melting point, solubility, and reactivity compared to its straight-chain and differently substituted counterparts.
Propiedades
Número CAS |
15689-72-2 |
|---|---|
Fórmula molecular |
C28H58 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
13-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h28H,4-27H2,1-3H3 |
Clave InChI |
CLFMEEYUFHPNBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
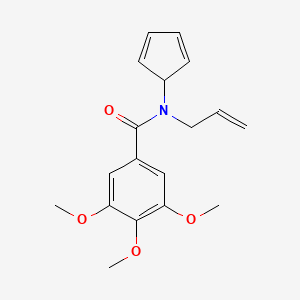
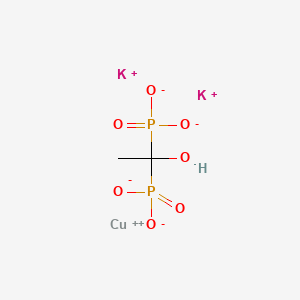
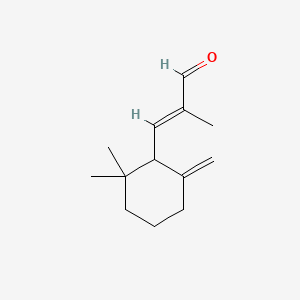

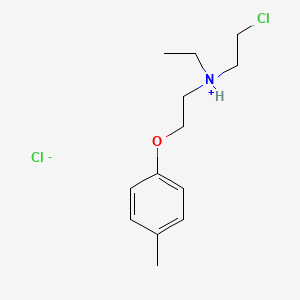
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
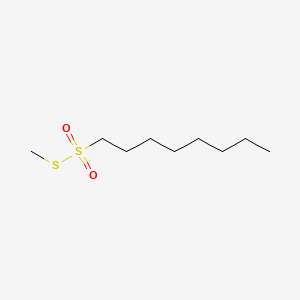

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)
